3-(3-{[(tert-Butoxy)carbonyl]amino}-4-methylphenyl)propanoic acid
Overview
Description
Synthesis Analysis
The tert-butyloxycarbonyl (BOC) group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular formula of this compound is C15H21NO5 . The InChI code for this compound is 1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-13(17)18)10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18) .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Physical and Chemical Properties Analysis
The compound is a solid with a melting point of 162 - 164 degrees Celsius .Scientific Research Applications
Synthesis and Chemical Properties
This compound is utilized in the synthesis of conformationally rigid, highly lipophilic amino acids. One study describes the enantioselective synthesis of N-Boc-protected amino acids with a mesityl group, showcasing the compound's role in developing amino acids with specific chiral and lipophilic properties. The synthetic routes include asymmetric epoxidation or aminohydroxylation, highlighting its versatility in organic synthesis (Medina et al., 2000).
Applications in Material Science
In material science, the compound's derivatives have been explored for their potential use in food contact materials. A particular study assessed the safety of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanoic acid esters, highlighting the rigorous evaluation these compounds undergo for potential applications in packaging and other materials in contact with food (Flavourings, 2011).
Medicinal Chemistry Applications
In medicinal chemistry, the structural features of this compound are leveraged to create novel molecules with potential therapeutic applications. For instance, its role in the enantioselective synthesis of neuroexcitant derivatives showcases the compound's importance in developing new neuroactive substances with precise chiral configurations (Pajouhesh et al., 2000).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
3-[4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4/c1-10-5-6-11(7-8-13(17)18)9-12(10)16-14(19)20-15(2,3)4/h5-6,9H,7-8H2,1-4H3,(H,16,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMNRWXMGQFVOJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)O)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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